

Technical Guide: Molecular Structure and Properties of 3-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(aminomethyl)-N,N-dimethylaniline

Cat. No.: B1271460

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key identifiers of **3-(aminomethyl)-N,N-dimethylaniline**. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Identity and Structure

3-(aminomethyl)-N,N-dimethylaniline is an aromatic amine derivative. Its structure consists of a benzene ring substituted with a dimethylamino group and an aminomethyl group at the meta position (positions 1 and 3, respectively).

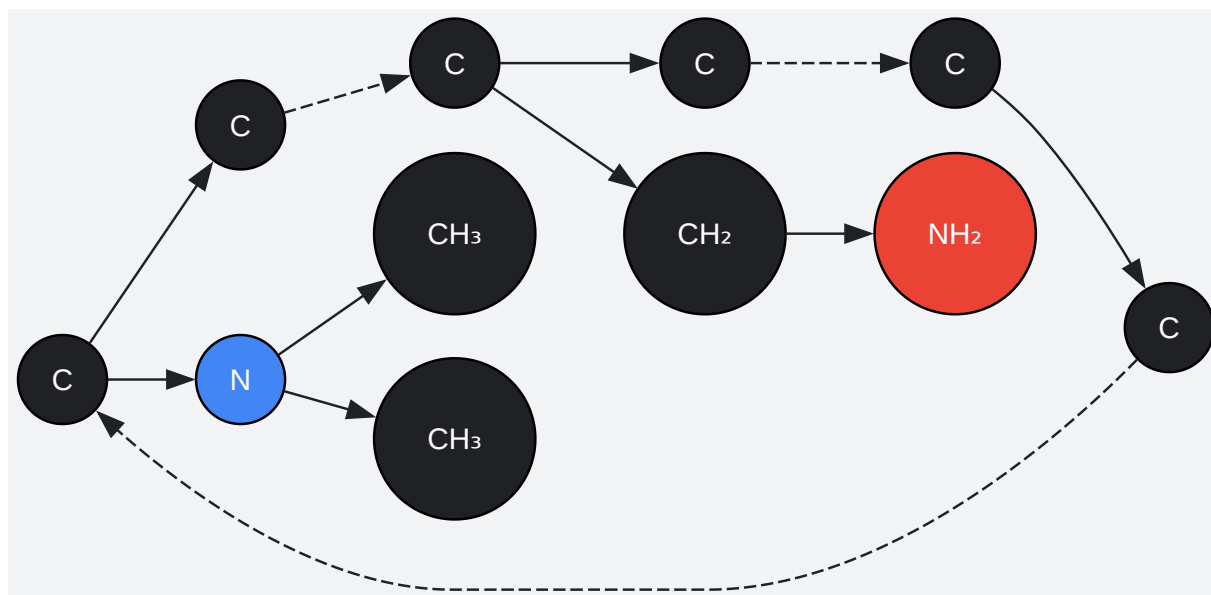
Chemical Identifiers

A summary of the key chemical identifiers for **3-(aminomethyl)-N,N-dimethylaniline** is provided in the table below for unambiguous identification.

Identifier	Value	Reference
CAS Number	57678-46-3	[1] [2]
Molecular Formula	C ₉ H ₁₄ N ₂	[1] [3] [4]
IUPAC Name	3-(aminomethyl)-N,N-dimethylaniline	[1]
SMILES	<chem>CN(C)c1cccc(CN)c1</chem>	[1] [3] [4]
InChI	InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3	[1] [3] [4]
InChIKey	SJIFOHPZHHKGLQ-UHFFFAOYSA-N	[1] [3]
Synonyms	[3-(Aminomethyl)phenyl]dimethylamine, 3-(Dimethylamino)benzylamine	[2] [4]

Molecular Structure Visualization

The 2D molecular structure of **3-(aminomethyl)-N,N-dimethylaniline** is depicted below, illustrating the connectivity of atoms.



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2D Structure of **3-(aminomethyl)-N,N-dimethylaniline**

Physicochemical Properties

The key physicochemical properties of **3-(aminomethyl)-N,N-dimethylaniline** are summarized in the following table. These properties are crucial for experimental design, including solvent selection, purification methods, and safety considerations.

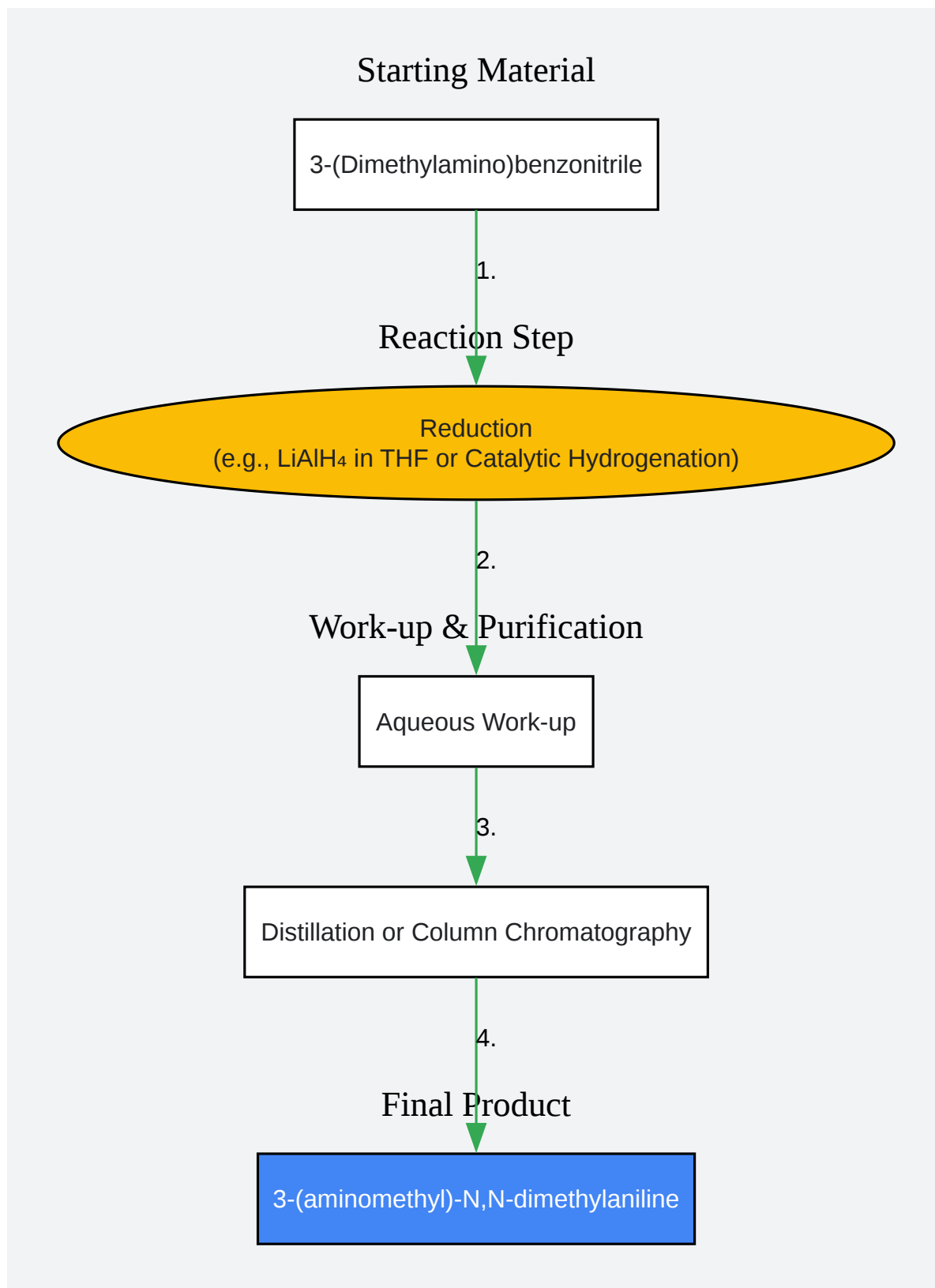
Property	Value	Reference
Molecular Weight	150.22 g/mol	[1][4]
Appearance	Clear, colourless oil	[4]
Boiling Point	86-88 °C at 0.08 mmHg	[5]
Melting Point	215-222 °C	[5]
Density	1.019 g/cm ³	[5]
Flash Point	102 °C	[5]
Topological Polar Surface Area	29.3 Å ²	[1]
XLogP3	1.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and spectroscopic characterization of **3-(aminomethyl)-N,N-dimethylaniline** are not readily available in the searched literature. However, a general synthetic approach can be proposed based on standard organic chemistry transformations.

Proposed Synthesis Workflow

A plausible synthetic route could involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A generalized workflow for a potential synthesis is outlined below. This diagram represents a logical, though not experimentally verified, pathway.



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Proposed Synthesis Workflow Diagram

Methodology:

- **Reduction:** The starting material, 3-(dimethylamino)benzonitrile, would be subjected to a reduction agent. Common methods include the use of lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent like tetrahydrofuran (THF), or catalytic hydrogenation using a metal catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere.
- **Aqueous Work-up:** Following the reaction, a careful aqueous work-up is necessary to quench the reactive species (especially if using LiAlH_4) and to separate the organic product from inorganic salts. This typically involves sequential addition of water and a base (like NaOH) or acid, followed by extraction with an organic solvent.
- **Purification:** The crude product would then be purified. Given its properties as an oil, vacuum distillation or silica gel column chromatography would be appropriate methods to obtain the pure compound.

Spectroscopic Characterization (Expected)

While specific spectra for this compound were not found, the expected characteristics can be inferred from its structure and data from analogous compounds like N,N-dimethylaniline.

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 ppm range), a singlet for the methylene protons of the aminomethyl group, a singlet for the primary amine protons (which may be broad and exchangeable), and a singlet for the six equivalent protons of the two methyl groups attached to the tertiary amine.
- **^{13}C NMR:** The carbon NMR would show distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbons.
- **FT-IR:** The infrared spectrum should display characteristic peaks for N-H stretching of the primary amine (typically two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region), C-H stretching from the aromatic ring and alkyl groups (around $2800\text{-}3100\text{ cm}^{-1}$), C=C stretching from the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$), and C-N stretching vibrations. Unlike primary or secondary anilines, there will be no N-H stretch associated with the aniline nitrogen.

- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol).

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or involvement in specific signaling pathways for **3-(aminomethyl)-N,N-dimethylaniline** was identified in the literature search. This compound is primarily available as a chemical intermediate for organic synthesis. Its structural similarity to other biologically active phenethylamines or anilines might suggest potential for biological activity, but this would require experimental investigation.

Safety and Handling

Based on GHS classifications for similar compounds, **3-(aminomethyl)-N,N-dimethylaniline** should be handled with care. It is potentially harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation or damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

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References

- 1. 3-(aminomethyl)-N,N-dimethylaniline | C₉H₁₄N₂ | CID 2760938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 57678-46-3 Cas No. | 3-(Aminomethyl)-N,N-dimethylaniline | Apollo [store.apolloscientific.co.uk]
- 3. PubChemLite - 3-(aminomethyl)-n,n-dimethylaniline (C₉H₁₄N₂) [pubchemlite.lcsb.uni.lu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 3-(aminomethyl)-N,N-dimethylaniline | CAS#:57678-46-3 | Chemsrcc [chemsrc.com]

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